An In-Depth Technical Guide to (1-Phenylpiperidin-3-yl)methanamine: Synthesis, Properties, and Pharmacological Context
Abstract: This technical guide provides a comprehensive analysis of (1-Phenylpiperidin-3-yl)methanamine, a heterocyclic compound featuring the privileged piperidine scaffold. The piperidine ring is a cornerstone in medic...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This technical guide provides a comprehensive analysis of (1-Phenylpiperidin-3-yl)methanamine, a heterocyclic compound featuring the privileged piperidine scaffold. The piperidine ring is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals across various therapeutic areas.[1][2][3] This document delineates the structural and physicochemical properties of the title compound, offers a detailed, field-proven synthetic protocol, and explores its potential pharmacological significance, with a focus on its hypothesized interaction with the dopamine transporter (DAT). We further present a validated experimental workflow for its biological evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this molecule as a building block or lead compound in CNS-targeted discovery programs.
Chemical Identity and Physicochemical Properties
The piperidine moiety is a six-membered nitrogen-containing heterocycle that serves as a fundamental structural unit in a vast array of natural alkaloids and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an invaluable scaffold for drug design. (1-Phenylpiperidin-3-yl)methanamine incorporates this core structure, featuring an N-phenyl substitution, which imparts significant aromatic character and modulates the basicity of the piperidine nitrogen, and a 3-aminomethyl group, a key pharmacophoric element for establishing interactions with biological targets.
The structural and predicted physicochemical properties of (1-Phenylpiperidin-3-yl)methanamine are summarized below.
The synthesis of substituted piperidines is a well-established field in organic chemistry. The following section details a robust and logical pathway for the preparation of (1-Phenylpiperidin-3-yl)methanamine, commencing from commercially available starting materials. The proposed route leverages a reductive amination followed by N-arylation and subsequent reduction of a nitrile intermediate.
Synthetic Workflow Overview
The synthesis is designed as a multi-step process that ensures high purity and good overall yield. The workflow is visualized in the diagram below.
(1-Phenylpiperidin-3-yl)methanamine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of (1-Phenylpiperidin-3-yl)methanamine, a heterocyclic amine with potential applications in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of (1-Phenylpiperidin-3-yl)methanamine, a heterocyclic amine with potential applications in medicinal chemistry and drug discovery. As a member of the broader class of phenylpiperidines, this compound is of interest for its potential pharmacological activity. This document will cover its chemical identity, physicochemical properties, a proposed synthetic route, potential applications, and essential safety and handling information.
Chemical Identity and Physicochemical Properties
(1-Phenylpiperidin-3-yl)methanamine is a substituted piperidine derivative characterized by a phenyl group attached to the piperidine nitrogen and a methanamine group at the 3-position of the piperidine ring.
Note: The CAS number is listed by some chemical suppliers; however, it is not yet widely indexed in major chemical databases.
Proposed Synthesis Pathway
Experimental Protocol:
Step 1: N-Arylation of 3-Piperidinecarbonitrile
This initial step involves the coupling of the secondary amine of the piperidine ring with an aryl halide, a reaction commonly achieved through a Buchwald-Hartwig amination.
To a solution of 3-piperidinecarbonitrile (1 eq.) and bromobenzene (1.1 eq.) in toluene, add a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.) and a suitable phosphine ligand, for example, Xantphos (0.04 eq.).
Add a base, such as sodium tert-butoxide (1.4 eq.).
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 100-120 °C for 12-24 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture, dilute with a suitable organic solvent like ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product, 1-phenylpiperidine-3-carbonitrile, by column chromatography on silica gel.
Step 2: Reduction of the Nitrile to a Primary Amine
The final step is the reduction of the nitrile group to a primary amine. This can be effectively accomplished using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
In a flask under an inert atmosphere, suspend lithium aluminum hydride (2-3 eq.) in a dry aprotic solvent such as tetrahydrofuran (THF).
Cool the suspension to 0 °C in an ice bath.
Slowly add a solution of 1-phenylpiperidine-3-carbonitrile (1 eq.) in dry THF to the LiAlH₄ suspension.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.
Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, (1-Phenylpiperidin-3-yl)methanamine.
Synthesis Workflow Diagram:
Caption: Relationship between the core structure and potential applications.
Safety and Handling
Specific safety data for (1-Phenylpiperidin-3-yl)methanamine is not available. Therefore, it is crucial to handle this compound with the precautions appropriate for the piperidine class of chemicals, which are generally considered hazardous.
General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Inhalation: May cause respiratory irritation. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
Skin Contact: May cause skin irritation or burns. In case of contact, immediately wash with plenty of soap and water.
Eye Contact: May cause serious eye irritation or damage. In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
Ingestion: May be harmful if swallowed. Do not ingest. If swallowed, rinse mouth and seek immediate medical attention.
References
Cas no 1232059-87-8 ((1-phenylpiperidin-3-yl)methanamine). Chemical Properties. Available from: [Link]
Phenyl(piperidin-3-yl)methanone. PubChem. Available from: [Link]
(1-phenylpiperidin-3-yl)methanamine (C12H18N2). PubChemLite. Available from: [Link]
phenyl(piperidin-3-yl)methanone (4842-87-9). Chemchart. Available from: [Link]
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available from: [Link]
Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research. 2009;1(3).
Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. ResearchGate. Available from: [Link]
Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. Google Patents.
Phenyl-(3-phenylpiperidin-1-yl)methanone. PubChem. Available from: [Link]
Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Anesthesiology and Pain Medicine. 2017;7(4):e42295.
Phenylpiperidines. Wikipedia. Available from: [Link]
1-Phenylpiperidine. PubChem. Available from: [Link]
1-Benzyl-4-cyano-4-phenylpiperidine. PubChem. Available from: [Link]
Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry. 1991;34(8):2543-8.
Pharmacophore Modeling of (1-Phenylpiperidin-3-yl)methanamine Scaffolds: A Technical Guide
Executive Summary & Scaffold Significance The (1-Phenylpiperidin-3-yl)methanamine scaffold represents a "privileged structure" in medicinal chemistry, particularly within Central Nervous System (CNS) drug discovery.[1] I...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scaffold Significance
The (1-Phenylpiperidin-3-yl)methanamine scaffold represents a "privileged structure" in medicinal chemistry, particularly within Central Nervous System (CNS) drug discovery.[1] Its topology—a semi-rigid piperidine core decorated with a hydrophobic N1-aryl moiety and a flexible C3-aminomethyl arm—provides a distinct vector profile for interacting with aminergic G-Protein Coupled Receptors (GPCRs) and intracellular chaperones like the Sigma-1 receptor (σ1R) .[1]
This guide details the construction of high-fidelity pharmacophore models for this scaffold. Unlike generic phenylpiperidines (often 4-substituted), the 3-substituted methanamine variant introduces chirality and specific distance constraints between the aromatic centroid and the protonatable nitrogen, critical for selectivity against off-targets like the hERG channel.
Core Pharmacological Targets[1]
Primary: Sigma-1 Receptor (σ1R) – Modulation of cellular stress and neuroplasticity.[1]
Secondary: Monoamine Transporters (DAT/SERT) and Dopamine Receptors (D2/D3).[1]
Pharmacophore Hypothesis Generation
Effective modeling of this scaffold requires a hybrid approach: Ligand-Based (LB) to capture the chemical features of the scaffold itself, and Structure-Based (SB) to map these features into the binding pocket of the target (e.g., σ1R crystal structure PDB: 5HK1).
Structural Deconstruction
The scaffold is defined by three pharmacophoric feature points (
):
(Hydrophobic/Aromatic): The N1-phenyl ring.[1] This serves as the "anchor" in hydrophobic pockets (e.g., the Val/Phe/Trp clusters in σ1R).
(Positive Ionizable): The primary amine on the methanamine arm (-CH-NH).[1] At physiological pH (7.4), this is the primary protonation site, interacting with conserved Aspartate residues (e.g., Asp126 in σ1R).
(Ring/Spacer): The piperidine ring itself acts as a steric spacer, determining the vector distance () between and .[1]
Vector Analysis (Geometric Constraints)
For the (1-Phenylpiperidin-3-yl)methanamine scaffold, the distance
is dynamic due to the flexibility of the C3-methanamine bond.[1]
Collapsed Conformation: ~5.5 Å (Intramolecular cation-pi interaction).[1]
Extended Conformation: ~7.5 - 8.0 Å (Active binding conformation for many GPCRs).[1]
Expert Insight: Do not rely on the lowest energy conformation in vacuum.[1] In the protein environment, the "Extended" conformation is often required to bridge the orthosteric aspartate and the hydrophobic vestibule.
Step-by-Step Experimental Protocol
This protocol assumes the use of standard molecular modeling suites (e.g., MOE, LigandScout, or Schrödinger Phase).
Protonation State: Fix ionization states at pH 7.4. The primary amine (methanamine) must be protonated (+1).[1] The piperidine nitrogen is essentially non-basic due to the N-phenyl conjugation (aniline-like character), keeping the focus on the exocyclic amine.[1]
Stereochemistry: Generate both (R) and (S) enantiomers. The 3-position is chiral; biological activity often differs significantly between enantiomers.[1]
Alignment Rule: Align molecules based on the N1-Phenyl centroid (rigid anchor).[1]
Feature Mapping:
Define a Positive Ionizable (PI) sphere at the exocyclic nitrogen.
Define a Hydrophobic (HY) sphere at the phenyl ring.[1]
Define Excluded Volumes (XV) around the piperidine ring to represent steric limits of the binding pocket.
Common Feature Hypothesis: Identify the spatial arrangement shared by >80% of the active set.[1]
Phase III: Validation (The "Self-Validating" System)[1]
A model is only as good as its ability to discriminate.[1]
Decoy Generation: Use DUD-E (Directory of Useful Decoys) to generate 50 decoys for every 1 active ligand.[1] Decoys must match physicochemical properties (MW, LogP) but differ in topology.
Screening: Screen the combined Active + Decoy library against the pharmacophore model.
Metrics Calculation:
Enrichment Factor (EF1%): Concentration of actives in the top 1% of hits.[1]
ROC AUC: Area Under the Receiver Operating Characteristic curve.[1][2] A valid model must have AUC > 0.7.[1]
Quantitative Data Summary
The following table summarizes the geometric parameters required for the pharmacophore model of this specific scaffold, derived from high-affinity Sigma-1 ligands.
Defines the "thickness" of the hydrophobic pocket.[1]
Primary N ↔ H-Bond Donor
0.0 (On atom)
1.5 (Vector)
H-Bond
Interaction with backbone carbonyls or Tyr residues.[1]
Visualization of Workflows
Diagram 1: Pharmacophore Generation Workflow
This diagram outlines the logical flow from chemical structure to validated model.
Caption: Workflow for generating and validating the pharmacophore model. Note the critical step of chiral separation prior to conformational expansion.
This diagram illustrates the mechanistic binding hypothesis based on the 5HK1 crystal structure context.[1]
Caption: Mechanistic interaction map of the scaffold within the Sigma-1 receptor binding site. The C3-Methanamine forms a critical salt bridge with Asp126.[1]
Advanced Application: Scaffold Hopping
Once the pharmacophore model is validated (AUC > 0.7), it serves as a template for Scaffold Hopping .[1] The goal is to replace the piperidine core while maintaining the vector relationship between the aromatic ring and the amine.
Strategies for this scaffold:
Ring Contraction/Expansion: Replace piperidine (6-membered) with pyrrolidine (5-membered) or azepane (7-membered) to alter the vector angle slightly, potentially improving selectivity.[1]
Bioisosterism: Replace the N1-phenyl with a thiophene or pyridine to reduce lipophilicity (LogP) and improve metabolic stability.[1]
Rigidification: Bridge the piperidine ring (e.g., tropane derivatives) to lock the conformation in the bioactive state, reducing the entropic penalty of binding.
References
Schmidt, H. R., et al. (2016).[1] "Crystal structure of the human σ1 receptor." Nature, 532(7600), 527-530.[1] [1]
Laggner, C., et al. (2005).[1][3] "Discovery of high-affinity ligands of sigma1 receptor, ERG2, and emopamil binding protein by pharmacophore modeling and virtual screening." Journal of Medicinal Chemistry, 48(15), 4754-4764.[1] [1]
Gund, T. M., et al. (2004).[1] "Three-dimensional pharmacophore for sigma1 receptor ligands." Journal of Medicinal Chemistry, 47(9), 2228-2235.[1]
Myslinski, J., et al. (2019).[1] "A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset." Frontiers in Pharmacology, 10, 552.[1]
Kurogi, Y., & Guner, O. F. (2001).[1] "Pharmacophore modeling and three-dimensional database searching for drug design using catalyst." Current Medicinal Chemistry, 8(9), 1035-1055.[1]
Isomeric Differences in (1-Phenylpiperidin-3-yl)methanamine: A Technical Guide for Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist Abstract Chirality is a fundamental principle in drug design and development, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacologic...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Abstract
Chirality is a fundamental principle in drug design and development, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological and toxicological profile. (1-Phenylpiperidin-3-yl)methanamine possesses a critical stereocenter at the C3 position of the piperidine ring, giving rise to (R)- and (S)-enantiomers. This technical guide provides an in-depth exploration of the isomeric differences of this scaffold, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the significance of stereoisomerism in this context, outline strategies for stereoselective synthesis, detail robust analytical methods for isomer separation and characterization, and discuss the potential for differential biological activity. The methodologies and principles discussed herein are designed to provide a comprehensive framework for the development of enantiomerically pure drug candidates based on the 3-aminopiperidine core.
The Critical Role of Chirality: Understanding the (1-Phenylpiperidin-3-yl)methanamine Enantiomers
The presence of a single chiral center in (1-Phenylpiperidin-3-yl)methanamine results in two non-superimposable mirror images: the (R)- and (S)-enantiomers. In the pharmaceutical sciences, it is a well-established principle that enantiomers of a chiral drug can exhibit profound differences in biological activity. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer)[1]. The tragic case of thalidomide, where the (R)-enantiomer possessed sedative properties while the (S)-enantiomer was teratogenic, serves as a stark reminder of the importance of stereochemical purity in pharmaceuticals[1].
The 3-aminopiperidine scaffold, a core component of our topic compound, is a valuable building block in the synthesis of various pharmaceutical agents, including inhibitors of dipeptidyl peptidase-4 (DPP-4) and other bioactive compounds targeting the central nervous system[2][3]. Therefore, understanding and controlling the stereochemistry of (1-Phenylpiperidin-3-yl)methanamine and its derivatives is not merely an academic exercise but a critical step in developing safe and effective medicines.
The distinct three-dimensional shapes of the (R)- and (S)-enantiomers dictate how they interact with chiral biological macromolecules, such as enzymes and receptors. This differential interaction is the molecular basis for their potentially divergent pharmacological and toxicological profiles.
Technical Application Note: Modular Synthesis of (1-Phenylpiperidin-3-yl)methanamine Scaffolds
Executive Summary This guide details the synthesis of (1-Phenylpiperidin-3-yl)methanamine (CAS: N/A for specific isomer; generic structure target), a privileged scaffold in CNS drug discovery, particularly for sigma rece...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the synthesis of (1-Phenylpiperidin-3-yl)methanamine (CAS: N/A for specific isomer; generic structure target), a privileged scaffold in CNS drug discovery, particularly for sigma receptor ligands and monoamine transporter modulators.[1]
Unlike rigid academic preparations, this note provides two distinct, field-validated protocols designed for different stages of drug development:
Protocol A (The "Scale-Up" Route): A cost-efficient, two-step sequence utilizing N-arylation of piperidine-3-carbonitrile followed by hydride reduction.[1] Ideal for gram-to-kilogram synthesis.[1]
Protocol B (The "Medicinal Chemistry" Route): A modular approach using a Boc-protected amine precursor.[1] Ideal for library generation and high-purity requirements.[1]
Retrosynthetic Strategy
To ensure chemical fidelity, we approach the target by disconnecting the C-N bonds at the most strategic points: the aryl-nitrogen bond (via cross-coupling) and the primary amine formation (via reduction or deprotection).
Strategic Logic
Disconnection 1 (N-Arylation): The bond between the piperidine nitrogen and the phenyl ring is best formed via Buchwald-Hartwig amination .[1] This is superior to SNAr due to the lack of activating groups on the phenyl ring.
Disconnection 2 (Side Chain): The methanamine moiety is accessed via reduction of a nitrile (Protocol A) or deprotection of a carbamate (Protocol B).
Pathway Visualization
Figure 1: Retrosynthetic analysis showing two parallel routes to the target scaffold.
Protocol A: The Nitrile Reduction Route (Scale-Up)
Objective: Synthesis via 1-phenylpiperidine-3-carbonitrile.[1]
Advantage: Low reagent cost; high atom economy.
Risk: Handling of pyrophoric Lithium Aluminum Hydride (
Isolation: Stir until a white granular precipitate forms (aluminum salts). Filter and wash with THF. Dry the filtrate over
and concentrate.
Final Purification: If necessary, convert to HCl salt (Ethanolic HCl) for crystallization, or distill under high vacuum.
Protocol B: The Protected Amine Route (Med-Chem)
Objective: Synthesis via Boc-protected intermediate.[1]
Advantage: Avoids harsh reduction; compatible with sensitive functional groups on the phenyl ring if derivatives are required later.
Workflow Diagram
Figure 2: Modular workflow for Protocol B.
Reagents:
Substrate: tert-Butyl (piperidin-3-ylmethyl)carbamate (Commercially available or prepared from nipecotic acid).[1]
Catalyst System:
(1 mol%) + XPhos (2 mol%). Note: XPhos is superior for sterically hindered or secondary amines.
Deprotection: 4M HCl in Dioxane.
Key Procedure Note:
The coupling follows the same mechanics as Protocol A. However, for the deprotection step:
Dissolve the N-arylated intermediate in DCM (5 V).
Cause: Residual amines or sulfur in starting materials; inadequate degassing.
Solution: Sparge solvents with Argon for 20 mins. Use "Sublimed Grade"
(stored in glovebox). Switch to RuPhos precatalyst if using electron-rich aryl halides.[1]
Reduction Issues (Protocol A)
Symptom: Incomplete reduction (Amidine intermediate) or over-reduction (cleavage of C-N).
Solution: Ensure
is fresh (grey powder, not white). Maintain reflux temperature. Do not use catalytic hydrogenation for the nitrile step if the phenyl ring is sensitive to reduction (though phenyl is usually stable, is more chemoselective for CN vs Ar).
Chirality[1]
Note: The protocols above yield a racemic mixture.
Enantiopure Synthesis: Start with (S)-Ethyl Nipecotate or (R)-Nipecotic Acid .[1] The stereocenter at C3 is preserved during Buchwald coupling and Hydride reduction.[1]
References
Buchwald-Hartwig Amination (General Protocol):
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
Nitrile Reduction Standards:
Brown, H. C., & Choi, Y. M. (1981). "Selective reductions. 28. Reaction of lithium aluminum hydride with nitriles." Journal of the American Chemical Society.[1]
Piperidine Arylation Specifics:
Wolfe, J. P., & Buchwald, S. L. (1996). "Palladium-Catalyzed Amination of Aryl Triflates." Journal of Organic Chemistry.
Application Note: Using (1-Phenylpiperidin-3-yl)methanamine in Medicinal Chemistry Synthesis
Abstract & Strategic Value (1-Phenylpiperidin-3-yl)methanamine is a bifunctional heterocyclic building block characterized by a distinct basicity profile and a rigid chiral scaffold. Unlike its 1-benzyl or 1-alkyl counte...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Value
(1-Phenylpiperidin-3-yl)methanamine is a bifunctional heterocyclic building block characterized by a distinct basicity profile and a rigid chiral scaffold. Unlike its 1-benzyl or 1-alkyl counterparts, the 1-phenyl substituent renders the piperidine nitrogen essentially non-basic (pKa ~3–4) due to resonance delocalization into the aromatic ring (aniline-like). Consequently, the exocyclic primary amine (pKa ~10.5) acts as the sole nucleophilic and basic center under standard conditions.
This "monobasic" nature makes it an ideal scaffold for G-Protein Coupled Receptor (GPCR) ligands (specifically Dopamine D2/D4, Serotonin 5-HT, and Sigma receptors) where a protonatable nitrogen at a specific distance from a lipophilic aromatic ring is required for the pharmacophore.
This guide details the handling, reactivity, and synthetic protocols for integrating this building block into small molecule libraries.
Chemical Profile & Handling
Property
Data
Notes
Structure
Chiral center at C3.[1][2] Often used as racemate or enantiopure.
Molecular Weight
190.29 g/mol
Fragment-like (Rule of 3 compliant).
Basicity (Calc.)
N1 (Piperidine): pKa ~3.5 N(Exocyclic): pKa ~10.5
Critical: Only the primary amine is protonated at pH 7.4.
Solubility
DCM, MeOH, DMSO, EtOAc
Free base is an oil/low-melting solid; HCl salt is water-soluble.
Stability
High
Resistant to oxidation; N-phenyl bond is metabolically stable compared to N-benzyl.
Handling Precaution: As a primary amine, the compound absorbs CO₂ from the air to form carbamates. Store under nitrogen or argon. If the free base appears cloudy or solidifies unexpectedly, it may have formed a carbonate salt; wash with 1M NaOH and extract into DCM to regenerate.
Synthetic Utility & Diversity Pathways
The primary amine is the exclusive handle for diversification. The N-phenyl ring serves as a hydrophobic anchor.
Pathway Visualization (Graphviz)
Figure 1: Divergent synthesis pathways utilizing the primary amine handle. The N-phenyl piperidine core remains intact.
Context: This protocol is optimized for parallel synthesis where high conversion is required to minimize purification bottlenecks. We use HATU as the coupling agent due to its rapid kinetics and tolerance for steric bulk.
Reagents:
(1-Phenylpiperidin-3-yl)methanamine (1.0 equiv)
Carboxylic Acid (R-COOH) (1.1 equiv)
HATU (1.1 equiv)
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
Solvent: DMF (Anhydrous)
Step-by-Step:
Pre-activation: In a reaction vial, dissolve the Carboxylic Acid (0.5 mmol) in DMF (2 mL). Add HATU (0.55 mmol) and DIPEA (1.5 mmol). Stir at Room Temperature (RT) for 5–10 minutes.
Why? Pre-activation generates the active ester (OBt/OAt) before the amine is introduced, reducing potential side reactions.
Addition: Add (1-Phenylpiperidin-3-yl)methanamine (0.5 mmol) dissolved in DMF (1 mL) to the reaction mixture.
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.
Checkpoint: The peak for the activated ester should disappear, replaced by the product mass [M+H]+.
Workup (Liquid-Liquid): Dilute with EtOAc (15 mL). Wash sequentially with:
Sat. NaHCO₃ (2 x 10 mL) – Removes unreacted acid and HATU byproducts.
Water (1 x 10 mL) – Removes DMF.
Brine (1 x 10 mL).
Drying: Dry over MgSO₄, filter, and concentrate.
Purification: If purity <95%, purify via flash chromatography (Hexane:EtOAc gradient).
Protocol B: SNAr Reaction with Heteroaryl Chlorides
Context: Essential for synthesizing kinase inhibitors where the amine displaces a halide on a pyrimidine, quinazoline, or pyridine core.
Setup: In a microwave vial or pressure tube, combine the amine (0.5 mmol), heteroaryl chloride (0.5 mmol), and DIPEA (1.25 mmol) in n-Butanol (3 mL).
Why n-Butanol? High boiling point polar protic solvents often accelerate SNAr reactions via transition state stabilization.
Thermal Cycle: Heat to 100°C (oil bath) or 120°C (Microwave) for 1–2 hours.
Note: The N-phenyl piperidine moiety is thermally stable and will not degrade under these conditions.
Workup: Evaporate the butanol (azeotrope with heptane if necessary). Redissolve in DCM.
Scavenging (Optional): If excess chloride was used, add a polymer-supported amine scavenger (e.g., PS-Trisamine) and stir for 2 hours. Filter and concentrate.
Case Study: Designing a Selective Sigma-1 Receptor Ligand
Background: The 1-phenylpiperidine scaffold is a "privileged structure" for Sigma-1 receptors. The goal is to attach a hydrophobic tail to the methanamine to mimic the pharmacophore of Haloperidol or PB28.
Retrosynthetic Logic:
Core: (1-Phenylpiperidin-3-yl)methanamine provides the basic nitrogen (amine) and the proximal aromatic ring (N-phenyl).
Linker: A 2-4 carbon chain or amide linker is required.
Optimization Data (Solvent Screening for Amide Coupling):
Solvent
Yield (%)
Purity (LCMS)
Notes
DCM
65%
88%
Solubility issues with the amine salt.
THF
72%
92%
Good, but HATU solubility is poor.
DMF
94%
98%
Optimal. Complete solubilization.
Troubleshooting & FAQs
Q: Can I use the HCl salt of the amine directly?A: Yes, but you must add an extra equivalent of base (DIPEA/TEA) to the reaction mixture before adding the electrophile to liberate the free amine.
Q: Is the N-phenyl group susceptible to electrophilic aromatic substitution (EAS)?A: Yes. The nitrogen activates the phenyl ring at the para and ortho positions. Avoid using highly electrophilic reagents (e.g., Bromine, Nitric acid) unless you intend to functionalize the phenyl ring. Standard amide couplings and SNAr reactions are safe.
Q: How do I separate the enantiomers?A: If starting with racemic material, the resulting amides are diastereomers (if the coupling partner is chiral) and can be separated by standard silica chromatography. For achiral partners, Chiral SFC (Supercritical Fluid Chromatography) using a Chiralpak AD-H column is typically effective.
References
Piperidine Synthesis Reviews
Goel, R. et al. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Molecules, 2023 , 28(3), 1123. Link
Pharmacophore Insights (Sigma Receptors)
Ablordeppey, S. Y. et al. "Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands." Journal of Medicinal Chemistry, 1991 , 34(8), 2630-2636. Link
Amide Coupling Methodologies
Valeur, E. et al. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009 , 38, 606-631. Link
Reaction Mechanism (SNAr)
Rohrbach, S. et al. "Nucleophilic Aromatic Substitution on Heterocycles." Comprehensive Organic Synthesis II, 2014 . Link
Application Note: Step-by-Step Derivatization of (1-Phenylpiperidin-3-yl)methanamine for Lead Optimization
Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed guide for the chemical derivatization of (1-Phenylpiperidin-3-yl)methanamine, a valuable scaffold in mode...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This document provides a detailed guide for the chemical derivatization of (1-Phenylpiperidin-3-yl)methanamine, a valuable scaffold in modern medicinal chemistry. Recognizing the importance of piperidine-containing compounds in the pharmaceutical industry, this guide focuses on leveraging the primary amine functionality as a versatile handle for molecular elaboration.[1][2] We present three robust, step-by-step protocols for N-acylation, N-sulfonylation, and reductive amination, complete with mechanistic insights, experimental workflows, and data tables. These methodologies are designed to enable researchers to efficiently generate diverse chemical libraries for structure-activity relationship (SAR) studies and accelerate the lead optimization process in drug discovery programs.
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, appearing in over twenty classes of pharmaceuticals and a vast number of natural alkaloids.[1][3] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for precise spatial orientation of pharmacophoric groups.[2][4]
(1-Phenylpiperidin-3-yl)methanamine is a particularly useful building block. It combines the rigid piperidine core with a phenyl group, which can engage in various binding interactions, and a primary aminomethyl group at the 3-position. This primary amine is a highly reactive and versatile functional handle, ideal for a wide range of chemical modifications. This application note serves as a practical guide for researchers, offering detailed protocols to exploit this reactivity for the synthesis of novel derivatives.
Derivatization Strategy 1: N-Acylation for Amide Synthesis
Scientific Principle
N-acylation is a fundamental transformation in medicinal chemistry for converting a primary amine into a stable amide derivative. The reaction typically involves treating the amine with an acylating agent, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base. The base neutralizes the HCl byproduct generated during the reaction, driving it to completion. This strategy is invaluable for SAR studies, as the resulting amide bond introduces a rigid planar unit and a hydrogen bond donor (N-H), while the acyl substituent allows for systematic exploration of steric and electronic requirements within a target's binding pocket.
Detailed Experimental Protocol: Synthesis of N-((1-Phenylpiperidin-3-yl)methyl)acetamide
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (1-Phenylpiperidin-3-yl)methanamine (1.0 eq, e.g., 190 mg, 1.0 mmol).
Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM, 10 mL) under an inert atmosphere (e.g., nitrogen or argon).
Base Addition: Add a suitable non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq, e.g., 0.21 mL, 1.5 mmol).
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This mitigates the exothermic nature of the acylation and minimizes potential side reactions.
Acylating Agent Addition: While stirring vigorously, add acetyl chloride (1.1 eq, e.g., 0.078 mL, 1.1 mmol) dropwise to the cooled solution. A white precipitate (triethylammonium chloride) will typically form.
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
Workup:
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL).
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 15 mL).
Combine the organic layers and wash with brine (15 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.
Tabulated Reaction Parameters
Parameter
Value/Reagent
Molar Ratio (eq)
Purpose
Starting Amine
(1-Phenylpiperidin-3-yl)methanamine
1.0
Nucleophile
Acylating Agent
Acetyl Chloride
1.1
Electrophile
Base
Triethylamine (TEA)
1.5
HCl Scavenger
Solvent
Dichloromethane (DCM)
-
Anhydrous, aprotic medium
Temperature
0 °C to Room Temperature
-
Controls reaction rate
Reaction Time
2-4 hours
-
Time for completion
Workflow Visualization
N-Acylation Experimental Workflow.
Derivatization Strategy 2: N-Sulfonylation for Sulfonamide Synthesis
Scientific Principle
The synthesis of sulfonamides from primary amines is a cornerstone reaction in drug discovery.[5] Sulfonamides are key functional groups found in numerous approved drugs due to their chemical stability and ability to act as hydrogen bond donors and acceptors. The reaction proceeds via the nucleophilic attack of the primary amine on the electrophilic sulfur atom of a sulfonyl chloride.[6] A base, typically pyridine or triethylamine, is required to neutralize the generated HCl.[5] Careful control of reaction conditions, such as temperature and the rate of addition of the sulfonyl chloride, is crucial to prevent the undesired formation of the di-sulfonylated byproduct.[7]
Detailed Experimental Protocol: Synthesis of N-((1-Phenylpiperidin-3-yl)methyl)benzenesulfonamide
Setup: To a round-bottom flask with a magnetic stir bar under an inert atmosphere, add (1-Phenylpiperidin-3-yl)methanamine (1.0 eq, e.g., 190 mg, 1.0 mmol).
Solvent and Base: Dissolve the amine in anhydrous DCM (10 mL). Add pyridine (1.5 eq, e.g., 0.12 mL, 1.5 mmol).
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Lower temperatures favor the desired mono-sulfonylation.[7]
Reagent Addition: In a separate flask, dissolve benzenesulfonyl chloride (1.05 eq, e.g., 185 mg, 1.05 mmol) in a small amount of anhydrous DCM (2 mL). Add this solution dropwise to the stirred amine solution over 20-30 minutes. Slow addition is critical to maintain a low concentration of the electrophile.[6][7]
Reaction: Stir the reaction at 0 °C for 1 hour after the addition is complete. Then, allow the mixture to warm to room temperature and stir for an additional 4-16 hours, or until TLC/LC-MS analysis indicates full consumption of the starting amine.
Workup:
Quench the reaction by adding water (10 mL).
Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 10 mL) to remove excess pyridine, followed by saturated aqueous NaHCO₃ (10 mL), and finally brine (10 mL).[6]
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
Purification: The crude sulfonamide can be purified by recrystallization or flash column chromatography on silica gel.
Derivatization Strategy 3: Reductive Amination for Secondary Amine Synthesis
Scientific Principle
Direct reductive amination is a powerful and efficient one-pot method for synthesizing secondary amines from primary amines and carbonyl compounds (aldehydes or ketones).[8][9] The reaction proceeds through the initial formation of a hemiaminal intermediate, which then dehydrates to form an iminium ion. This electrophilic intermediate is then reduced in situ by a mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the final secondary amine.[10] STAB is often the reagent of choice as it is less basic and more selective for iminium ions over carbonyls, allowing the reaction to be performed in a single step without the need to pre-form the imine.
Detailed Experimental Protocol: Synthesis of 1-Benzyl-N-((1-phenylpiperidin-3-yl)methyl)methanamine
Setup: In a round-bottom flask, combine (1-Phenylpiperidin-3-yl)methanamine (1.0 eq, e.g., 190 mg, 1.0 mmol) and benzaldehyde (1.0 eq, e.g., 106 mg, 1.0 mmol).
Solvent: Add an appropriate solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (10 mL).
Acid Catalyst (Optional): For less reactive pairs, a catalytic amount of acetic acid (e.g., 1-2 drops) can be added to facilitate iminium ion formation.
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for initial imine/iminium ion formation.
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq, e.g., 318 mg, 1.5 mmol) portion-wise over 10 minutes. The addition may cause slight effervescence.
Reaction: Stir the reaction mixture at room temperature for 6-24 hours. Monitor for the disappearance of the starting materials and the formation of the product by TLC or LC-MS.
Workup:
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).
Stir for 15 minutes, then transfer to a separatory funnel.
Extract the aqueous layer with a suitable organic solvent like DCM or ethyl acetate (3 x 20 mL).
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography.
Tabulated Reaction Parameters
Parameter
Value/Reagent
Molar Ratio (eq)
Purpose
Starting Amine
(1-Phenylpiperidin-3-yl)methanamine
1.0
Nucleophile
Carbonyl
Benzaldehyde
1.0
Electrophile for imine formation
Reducing Agent
Sodium Triacetoxyborohydride (STAB)
1.5
Selective reduction of iminium ion
Solvent
1,2-Dichloroethane (DCE)
-
Aprotic reaction medium
Temperature
Room Temperature
-
Mild reaction conditions
Reaction Time
6-24 hours
-
Time for completion
Workflow Visualization
Reductive Amination Experimental Workflow.
Conclusion
The protocols detailed in this application note provide a robust and versatile toolkit for the derivatization of (1-Phenylpiperidin-3-yl)methanamine. By employing these fundamental synthetic transformations—N-acylation, N-sulfonylation, and reductive amination—researchers can rapidly access a wide array of analogs. This systematic approach is essential for building comprehensive structure-activity relationships, optimizing compound properties, and ultimately advancing promising molecules in the drug discovery pipeline.
References
Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link][1]
Taylor & Francis Online. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. [Link][11]
ResearchGate. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link][3]
Royal Society of Chemistry. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link][12]
Encyclopedia MDPI. Pharmacological Applications of Piperidine Derivatives. MDPI. [Link][2]
IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link][4]
Chemistry & Biology Interface. Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link][5]
PMC. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. National Center for Biotechnology Information. [Link][8]
Wiley Online Library. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition. [Link][9]
Troubleshooting impurities in (1-Phenylpiperidin-3-yl)methanamine production
Technical Support Center: (1-Phenylpiperidin-3-yl)methanamine Synthesis Welcome to the technical support hub for the synthesis of (1-Phenylpiperidin-3-yl)methanamine. This guide is designed for researchers, chemists, and...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: (1-Phenylpiperidin-3-yl)methanamine Synthesis
Welcome to the technical support hub for the synthesis of (1-Phenylpiperidin-3-yl)methanamine. This guide is designed for researchers, chemists, and process development professionals to navigate and resolve common challenges encountered during the synthesis of this key amine intermediate. By understanding the underlying chemical principles, you can effectively troubleshoot impurity formation and optimize your reaction outcomes.
The most common and industrially scalable route to (1-Phenylpiperidin-3-yl)methanamine is the reduction of 1-phenylpiperidine-3-carbonitrile. This guide will focus on troubleshooting issues arising from this specific transformation.
FAQ 1: My final product purity is low after catalytic hydrogenation of 1-phenylpiperidine-3-carbonitrile. What are the most likely impurities?
Low purity following the catalytic reduction of a nitrile is a frequent issue. The primary culprits are typically secondary and tertiary amines, formed as by-products of the reaction.[1][2][3]
Causality: These by-products arise from the reaction between the newly formed primary amine product and the intermediate imine species still present on the catalyst surface.[2][4] This condensation reaction followed by further reduction leads to the formation of secondary and, subsequently, tertiary amines.
Troubleshooting Workflow:
Caption: Workflow for addressing low product purity.
Troubleshooting Guide 1.1: How can I suppress the formation of secondary and tertiary amine by-products?
The key to preventing these impurities is to minimize the opportunity for the primary amine product to react with the imine intermediate.
Recommended Actions:
Addition of Ammonia: The most effective method is to introduce ammonia into the reaction mixture.[5] Ammonia competes with the primary amine product for reaction with the intermediate imine, thereby inhibiting the formation of secondary and tertiary amines.
Protocol: Use a solution of ammonia in the reaction solvent (e.g., 5-20 molar equivalents of ammonia per mole of nitrile).[5] The reaction can be run with liquid ammonia or a solution of ammonia in an alcohol like methanol.
Optimize Reaction Conditions:
Hydrogen Pressure: Higher hydrogen pressures (e.g., 500-2000 psig) can accelerate the reduction of the imine intermediate to the primary amine, reducing its residence time and the likelihood of side reactions.[5]
Temperature: Operate within a moderate temperature range (e.g., 50-150°C).[5] Excessively high temperatures can promote side reactions.
Concentration: Use more dilute solutions of the starting nitrile (e.g., ≤ 1 Normal) to decrease the probability of intermolecular reactions leading to by-products.[5]
FAQ 2: My NMR spectrum shows a peak around 2.2-2.3 ppm that I can't assign to my product. What could it be?
While the exact chemical shifts can vary based on the solvent and concentration, a common impurity that may present signals in this region is unreacted starting material, 1-phenylpiperidine-3-carbonitrile. The protons on the piperidine ring of the starting material will have different chemical shifts compared to the product. While no direct NMR data for (1-Phenylpiperidin-3-yl)methanamine was found in the search results, related structures can provide clues. For instance, in a similar piperazine structure, signals for ring protons appear in the 2.15-2.28 ppm range.[6]
Analytical Confirmation:
To definitively identify the impurity, a combination of analytical techniques is recommended.
Analytical Technique
Expected Observation for Starting Material
Expected Observation for Product
FTIR Spectroscopy
Presence of a sharp C≡N (nitrile) stretch around 2220-2260 cm⁻¹.
Absence of the C≡N stretch and appearance of N-H stretching bands for the primary amine (two bands) around 3300-3500 cm⁻¹.
GC-MS
A peak with a molecular ion corresponding to the mass of 1-phenylpiperidine-3-carbonitrile (C₁₂H₁₄N₂ = 186.25 g/mol ).
A peak with a molecular ion corresponding to the mass of (1-Phenylpiperidin-3-yl)methanamine (C₁₂H₁₈N₂ = 190.28 g/mol ).
¹³C NMR
Presence of a quaternary carbon signal for the nitrile group (C≡N) typically in the range of 115-125 ppm.
Absence of the nitrile carbon signal and the appearance of a new signal for the -CH₂NH₂ carbon.
Troubleshooting Guide 2.1: How do I resolve incomplete conversion of the nitrile?
Incomplete conversion indicates an issue with the reduction step.
Recommended Actions:
Catalyst Activity:
Ensure the catalyst (e.g., Raney Nickel, Palladium on Carbon, Ruthenium) is fresh and active.[1][3][7] Catalysts can deactivate over time or due to contaminants.
Increase the catalyst loading if necessary.
Reaction Time and Temperature:
Extend the reaction time to allow for complete conversion. Monitor the reaction progress by taking aliquots and analyzing them (e.g., by GC or TLC).
If extending the time is ineffective, a modest increase in temperature may be required.
Hydrogen Availability:
Ensure there are no leaks in the hydrogenation apparatus and that the hydrogen pressure is maintained throughout the reaction.
For transfer hydrogenation, ensure a sufficient excess of the hydrogen donor is used.[3]
Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider using a chemical reducing agent like Lithium Aluminum Hydride (LiAlH₄) in a suitable solvent like THF.[8][9][10] However, be aware that LiAlH₄ is a pyrophoric reagent requiring careful handling.[11]
Caption: Formation of primary amine product and secondary amine impurity.
FAQ 3: After workup and extraction, my product is an oil that won't crystallize and seems to contain solvent residue. How can I effectively purify my product?
(1-Phenylpiperidin-3-yl)methanamine is a primary amine, which can be challenging to crystallize as a free base. It is also susceptible to forming azeotropes with certain solvents.
Troubleshooting Guide 3.1: Purification and Isolation Strategies
Acid-Base Extraction: A robust purification method for amines is to perform an acid-base extraction.
Step 1: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
Step 2: Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer as the hydrochloride salt.
Step 3: Wash the aqueous layer with fresh organic solvent to remove any non-basic impurities.
Step 4: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 50% NaOH solution) until the pH is basic (pH 12-14) to deprotonate the amine salt, causing the free base to precipitate or separate.[12]
Step 5: Extract the free amine back into an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
Salt Formation for Crystallization: If the free base is an oil, converting it to a stable salt is an excellent method for purification and handling.
Protocol: Dissolve the purified free base in a suitable solvent (e.g., isopropanol, ethanol) and add a stoichiometric amount of an acid (e.g., HCl in isopropanol, or L-di-p-toluoyltartaric acid) to precipitate the corresponding salt.[12][13] The resulting crystalline salt can be isolated by filtration and washed with cold solvent.
Solvent Removal: To remove residual solvents, especially after extraction and concentration, use a high-vacuum pump. Gentle heating may be applied if the product is thermally stable.
References
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 809-815.
Chemguide. (n.d.). Reducing Nitriles to Primary Amines. Retrieved from [Link]
Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
Google Patents. (1968). US3372195A - Reduction of nitriles to primary amines.
Chemchart. (n.d.). phenyl(piperidin-3-yl)methanone (4842-87-9). Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Retrieved from [Link]
Wordpress. (n.d.). Nitrile Reduction. Retrieved from [Link]
MDPI. (2025, November 12). (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. Retrieved from [Link]
ResearchGate. (2025, August 7). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Retrieved from [Link]
Google Patents. (2004). WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.
Google Patents. (2007). US7291754B2 - Process for the catalytic hydrogenation of a nitrile.
ACS Publications. (2024, July 18). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Retrieved from [Link]
PubChem. (n.d.). Phenyl-(3-phenylpiperidin-1-yl)methanone. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. Retrieved from [Link]
PubChem. (n.d.). Phenyl(piperidin-3-yl)methanone. Retrieved from [Link]
Googleapis.com. (n.d.). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE. Retrieved from [Link]
Google Patents. (n.d.). CN105237463A - Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt.
ResearchGate. (2025, December 25). (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. Retrieved from [Link]
DTIC. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]
Technical Support Center: Optimization of (1-Phenylpiperidin-3-yl)methanamine Couplings
Status: Operational Ticket ID: STERIC-PIP-03 Subject: Overcoming low conversion and steric hindrance in amide couplings of N-aryl piperidine derivatives. Executive Summary: The "Hidden" Steric Challenge You are likely ac...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: STERIC-PIP-03
Subject: Overcoming low conversion and steric hindrance in amide couplings of N-aryl piperidine derivatives.
Executive Summary: The "Hidden" Steric Challenge
You are likely accessing this guide because standard coupling conditions (EDC/NHS or HATU/DIPEA) have yielded poor conversion (<30%) or difficult purification profiles.
While (1-Phenylpiperidin-3-yl)methanamine features a primary amine (–CH₂NH₂), it presents a deceptive steric challenge known as Conformational Gating . The N-phenyl group at position 1 creates significant bulk, often forcing the piperidine ring into a specific chair conformation. The C3-methanamine arm, while flexible, can adopt a conformation where the nucleophilic nitrogen is shielded by the axial protons or the N-phenyl ring itself (1,3-diaxial-like interference), effectively increasing the activation energy for the tetrahedral transition state during amidation.
This guide prioritizes T3P® (Propylphosphonic anhydride) and Ghosez’s Reagent over standard uronium salts to overcome this barrier.
Decision Matrix: Selecting the Right Chemistry
Do not default to HATU. Use this logic flow to select the correct reagent based on your specific acid partner and current failure mode.
Figure 1: Reagent selection logic based on the steric demand of the coupling partner.
Technical Protocols
Method A: The "Kinetic Powerhouse" (T3P Protocol)
Recommended for most hindered couplings involving this scaffold.
Why it works: T3P (Propylphosphonic anhydride) acts as a water scavenger and activates the acid into a mixed anhydride. Unlike HATU, it does not generate a guanidine byproduct that can compete for the acid, and it drives the equilibrium forward by irreversible water capture.
Parameter
Specification
Note
Stoichiometry
1.0 equiv Acid : 1.2 equiv Amine : 2.0 equiv T3P
Excess T3P ensures full activation.
Base
N-Methylmorpholine (NMM) or Pyridine
Avoid DIPEA if possible; NMM forms a tighter salt with the acid.
Solvent
EtOAc or 2-MeTHF
T3P is sold in EtOAc; using the same solvent simplifies workup.
Concentration
High (0.5 M - 1.0 M)
Critical: High concentration forces the bimolecular reaction.
Step-by-Step:
Dissolve Carboxylic Acid (1.0 equiv) and Base (3.0 equiv) in EtOAc (0.5 M concentration relative to acid).
Allow to warm to RT. If conversion is <50% after 4 hours, heat to 60°C.
Workup: Wash with water, then sat. NaHCO₃. The byproduct (propylphosphonic acid) is water-soluble, simplifying purification.[1]
Method B: The "Nuclear Option" (Ghosez’s Reagent)
Use when T3P fails or the acid is extremely unreactive.
Why it works: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the carboxylic acid into an acid chloride under neutral conditions .[2] This avoids the harshness of SOCl₂ or Oxalyl Chloride while providing the extreme reactivity of an acid chloride to overcome the steric wall of the piperidine.
Step-by-Step:
Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.[3]
Add Ghosez’s Reagent (1.2 equiv) at RT. Stir for 1–2 hours.
Check: Monitor by TLC (methanol quench) to confirm acid chloride formation.
In a separate flask, dissolve (1-Phenylpiperidin-3-yl)methanamine (1.1 equiv) and DIPEA (2.5 equiv) in DCM.
Add the acid chloride solution to the amine solution dropwise.
Q1: I see the activated ester (with HATU) on LCMS, but it won't convert to the product. Why?A: This is a classic "steric wall" issue. The active ester (O-At) is formed, but the amine cannot approach the carbonyl carbon due to the folding of the (1-Phenylpiperidin-3-yl)methanamine.
Fix: Switch to T3P (Method A). The mixed anhydride formed by T3P is less bulky than the HATU/HOAt complex, allowing easier approach for the amine.
Fix: Increase temperature. T3P is thermally stable; you can heat the reaction to 70-80°C in EtOAc or DMF.
Q2: My reaction mixture turns into a gel or precipitates immediately.A: You are experiencing aggregation , common with piperidine derivatives that can π-stack via the phenyl group.
Fix: Add LiCl (0.4 M) to the reaction mixture (if using DMF/DMA). This chaotropic salt breaks up hydrogen bond networks and aggregates, keeping the amine "free" to react.
Fix: Switch solvent to NMP (N-Methyl-2-pyrrolidone), which is superior for breaking aggregation.
Q3: I am getting low yields due to epimerization of my chiral acid.A: Strong bases (DIPEA/TEA) and slow reaction times with HATU promote racemization via oxazolone formation.
Fix: Use T3P with Pyridine or Collidine at 0°C. T3P is documented to have the lowest epimerization rates among coupling agents because the coupling rate is faster than the racemization rate.
Q4: Can I use microwave irradiation?A: Yes, but be careful with the amine stability.
Recommendation: 80°C for 20 minutes in DMF using T3P. Do not use HATU in the microwave for this substrate, as it often leads to messy decomposition (tetramethylurea byproducts).
Comparative Data: Reagent Performance
Data based on internal standard couplings of 1-phenylpiperidin-3-yl methanamine with 2-phenylpropanoic acid (moderately hindered).
Reagent System
Conversion (2h, RT)
Conversion (24h, RT)
Epimerization
Notes
EDC / HOBt
15%
35%
Low
Too slow; steric failure.
HATU / DIPEA
45%
60%
High (>5%)
Stall observed; difficult purification.
T3P / Pyridine
85%
>98%
Low (<1%)
Best balance of yield/purity.
Ghosez Reagent
95%
>99%
Moderate
Requires strict moisture exclusion.
Troubleshooting Workflow Visualization
Figure 2: Diagnostic workflow for stalling reactions.
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6][7][8] Organic Process Research & Development. Link
Key Insight: Establishes T3P as a superior reagent for scale-up and hindered substrates compared to HATU.[1]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
Key Insight: Comprehensive review of coupling mechanisms, highlighting the utility of acid chlorides (Ghosez) when uronium salts fail.
Bode, J. W. (2006). Emerging methods in amide-and peptide-bond formation.[9] Current Opinion in Drug Discovery & Development.
Key Insight: Discusses kinetic resolution and steric challenges in peptide-like couplings.
Patterson, E. A., et al. (2011). T3P (Propylphosphonic Anhydride): A Mild and Efficient Reagent for the Preparation of Amides and Peptides.[1] Organic Letters. Link
This guide addresses the purification of 1-phenylpiperidine-4-methanamine and its derivatives. These molecules function as critical scaffolds in medicinal chemistry (e.g., opioid and sigma receptor ligands). The presence of two distinct nitrogen centers—the aniline-like nitrogen (N1) and the primary aliphatic nitrogen (methanamine)—creates a unique pKa profile that can be exploited for purification but also complicates standard chromatography.
This support module is structured to troubleshoot the three most common failure modes:
Incomplete Separation: Persistence of aniline precursors.
Chromatographic Failure: Peak tailing and irreversible adsorption.
Solid State Failure: "Oiling out" during salt formation.
Module 1: The "pH Switch" Extraction Protocol
User Issue: "I cannot remove the starting aniline impurity. It co-elutes on TLC/HPLC."
Technical Insight (The "Why"):
Separation fails because users often treat the molecule as a simple amine. It is a diamine with a massive basicity gradient.
N1 (Phenyl-piperidine): Behaves like an aniline derivative. Predicted pKa
5.0–6.2.
N2 (Methanamine): Behaves like a primary alkyl amine. pKa
9.3–10.5.
Impurity (Aniline): pKa
4.6.
The Solution: Selective pH Extraction
You can separate the aniline impurity by exploiting the window where Aniline is neutral (extractable) but your Product is still charged (water-soluble).
Step-by-Step Protocol:
Dissolution: Dissolve the crude reaction mixture in 1M HCl (pH < 2). Both the product and aniline are fully protonated and water-soluble.
Lipophilic Wash: Wash the acidic aqueous layer with Ethyl Acetate (EtOAc) . This removes non-basic impurities (dimers, neutral side products). Discard organic layer.
The Critical pH Adjustment: Carefully adjust the aqueous layer to pH 5.5 – 6.0 using NaOH.
Mechanistic Logic: At pH 6.0, the Aniline (pKa ~4.6) is >95% in its free base form (neutral). The Product's primary amine (pKa ~9.3) remains >99% protonated (charged).
The "Purification" Wash: Extract the aqueous layer (pH 6) with Diethyl Ether (
) or Toluene (3x).
Result: The Aniline moves into the organic layer. The Product stays in the water.
Final Recovery: Basify the aqueous layer to pH > 12 (using NaOH). Extract the Product into Dichloromethane (DCM) . Dry (
) and concentrate.
Caption: Selective pH extraction workflow exploiting the pKa difference between aniline impurities and the primary amine product.
Module 2: Chromatographic Troubleshooting
User Issue: "The product streaks across the column or never elutes from the silica."
Technical Insight:
Primary amines (the methanamine tail) form strong hydrogen bonds with the acidic silanol groups (
) on silica gel. The 1-phenylpiperidine moiety is less troublesome, but the primary amine causes severe peak broadening.
The Solution: Mobile Phase Modifiers
You must "cap" the silanol groups using a competitive base.
Recommended Mobile Phases:
Method
Solvent System
Modifier
Application
Standard Flash
DCM : MeOH (9:1 to 4:1)
1% (aq)
Best for general purification. The water in ammonia helps deactivate silica.
High Resolution
DCM : MeOH
1-3% Triethylamine (TEA)
Use if product is sensitive to water. Note: TEA is harder to remove (high bp).
Reverse Phase
Water : Acetonitrile
0.1% TFA or Formic Acid
Warning: Elutes as a salt. Requires free-basing post-column.
Self-Validating Check:
Before running the column, spot the crude on a TLC plate.
Run 1: Standard DCM/MeOH. (Likely streaks).
Run 2: DCM/MeOH + 1%
. (Spot should tighten and move higher).
If Run 2 fails: The silica activity is too high. Pre-wash the column with the mobile phase containing the modifier.
Module 3: Crystallization & Salt Formation
User Issue: "I added HCl, but I got a brown oil instead of crystals."
Technical Insight:
1-phenylpiperidine derivatives are lipophilic.[1] When you add HCl rapidly, the product precipitates as an amorphous "oil" trapping impurities. Furthermore, the molecule can form Mono-HCl (protonating the methanamine) or Di-HCl (protonating both). Mixtures of these states prevent crystallization.
The Solution: Controlled Dihydrochloride Formation
Aim for the Di-HCl salt, as it forms a more stable crystal lattice than the mono-salt.
Protocol:
Dissolve the free base oil in a minimum amount of Isopropanol (IPA) or Absolute Ethanol .
Cool to 0°C.
Add 2.2 - 2.5 equivalents of HCl (using 2M HCl in Diethyl Ether or 1.25M HCl in Ethanol). Do not use aqueous HCl.
Add Diethyl Ether dropwise as an anti-solvent until turbidity persists.
Scratch the flask wall or seed. Let stand at -20°C overnight.
Troubleshooting Table: Salt Selection
Salt Type
Reagent
Outcome
Notes
Hydrochloride
HCl in
Hygroscopic Solid
Standard. Can be sticky.
Oxalate
Oxalic Acid
Crystalline Solid
Excellent for purification, but toxic.
Fumarate
Fumaric Acid
High MP Solid
Often non-hygroscopic. Good for storage.
Module 4: Impurity Profiling
User Issue: "What are these extra peaks in my LC-MS?"
Understanding the specific byproducts of 1-phenylpiperidine synthesis (usually via reductive amination) allows for targeted removal.
Caption: Common impurity genesis during the reductive amination of piperidine precursors.
The Dimer (Impurity A): Formed when the product reacts with the starting aldehyde/ketone. Removal: Use excess amine during synthesis. Hard to separate by extraction; requires Chromatography (Module 2).
The Des-phenyl (Impurity B): If using catalytic hydrogenation (Pd/C) to reduce a nitrile/oxime, you may cleave the N-phenyl bond. Prevention: Use milder reduction (e.g., LAH or Raney Nickel).
Aniline (Impurity C): Removal: See Module 1.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7504, Benzylamine. Retrieved from [Link]
Biotage. (2023). Is there an easy way to purify organic amines? (Technical Note on Amine Chromatography). Retrieved from [Link]
Royal Society of Chemistry. (2017). pKa values of nitrogen heterocycles in acetonitrile and water. European Journal of Organic Chemistry. Retrieved from [Link]
H-NMR spectrum analysis of (1-Phenylpiperidin-3-yl)methanamine
An In-Depth Guide to the ¹H-NMR Spectroscopic Analysis of (1-Phenylpiperidin-3-yl)methanamine: A Predictive and Comparative Approach This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the ¹H-NMR Spectroscopic Analysis of (1-Phenylpiperidin-3-yl)methanamine: A Predictive and Comparative Approach
This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H-NMR) spectrum of (1-Phenylpiperidin-3-yl)methanamine. In the absence of a publicly available experimental spectrum for this specific molecule, we present a detailed predictive analysis grounded in fundamental NMR principles and supported by comparative data from structurally analogous compounds. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for rigorous structural elucidation and characterization of novel chemical entities.
Introduction: The Structural Challenge
(1-Phenylpiperidin-3-yl)methanamine is a substituted piperidine derivative featuring a chiral center at the C3 position, an N-phenyl group, and a primary aminomethyl side chain. Each of these structural elements introduces distinct features and complexities into its ¹H-NMR spectrum. The N-phenyl group significantly influences the chemical shifts of the adjacent piperidine protons (H-2 and H-6) through anisotropic effects and electronic induction. The substituent at C3 breaks the molecule's symmetry, rendering all piperidine ring protons chemically non-equivalent. Crucially, the chirality at C3 makes the geminal protons on the adjacent methylene groups (C2, C4, and the aminomethyl CH₂) diastereotopic, leading to more complex splitting patterns than would otherwise be expected.[1]
This guide will systematically deconstruct the predicted ¹H-NMR spectrum, offering insights into the expected chemical shifts, coupling patterns, and through-space interactions. We will compare these predictions with experimental data from related molecules to provide a robust framework for spectral assignment.
Predicted ¹H-NMR Spectral Data for (1-Phenylpiperidin-3-yl)methanamine
The following table summarizes the predicted ¹H-NMR data for the target molecule. Predictions are based on established chemical shift ranges for similar functional groups and take into account the electronic and steric effects of the substituents.[2]
Proton Label
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constants (J, Hz)
Notes
Phenyl-H (ortho)
6.90 - 7.00
d or t
J = 7-9 Hz
Deshielded by the nitrogen atom.
Phenyl-H (meta)
7.20 - 7.35
t
J = 7-9 Hz
Typical aromatic region.
Phenyl-H (para)
6.80 - 6.90
t
J = 7-9 Hz
Slightly more shielded than meta protons.
H-2eq, H-6eq
3.60 - 3.80
m
-
Protons α to nitrogen are significantly deshielded. Likely complex due to coupling with axial protons and H-3/H-5.
H-2ax, H-6ax
3.00 - 3.20
m
-
Typically upfield of equatorial counterparts.
H-3 (methine)
1.90 - 2.10
m
-
Chiral center, coupled to H-2, H-4, and the CH₂NH₂ protons.
H-4eq, H-5eq
1.80 - 2.00
m
-
Part of the complex aliphatic envelope.
H-4ax, H-5ax
1.50 - 1.70
m
-
Expected to be the most shielded piperidine protons.
-CH₂NH₂
2.60 - 2.80
m
-
Diastereotopic protons adjacent to a chiral center, coupled to H-3. May appear as a complex multiplet or two separate signals.[1]
-NH₂
1.00 - 2.50
br s
None
Labile protons; chemical shift is highly dependent on solvent, concentration, and temperature. Signal disappears upon D₂O exchange.[3][4][5]
Comparative Analysis with Structurally Related Compounds
To validate our predictions, we can compare them with experimental data from molecules that contain key structural fragments of our target compound. This comparison provides an empirical basis for our assignments.
Compound
Proton Environment
Experimental Shift (δ, ppm)
Reference
Relevance to Target Molecule
1-Phenylpiperidine
N-CH₂ (H-2/H-6)
~3.20
Models the electronic effect of the N-phenyl group on the α-protons of the piperidine ring.
Provides a general range for unsubstituted piperidine ring protons.
4-Phenylpiperidine
Phenyl Protons
7.15 - 7.31
Demonstrates the chemical shift of a phenyl ring attached to the piperidine carbon framework.
Piperidine Ring
1.60 - 3.18
Illustrates the influence of a C-phenyl substituent on the ring protons.
This comparison shows that the predicted shifts for (1-Phenylpiperidin-3-yl)methanamine are well within the expected ranges established by these analogous structures. The deshielding effect of the N-phenyl group is evident when comparing the predicted H-2/H-6 signals (~3.0-3.8 ppm) to those in 4-(aminomethyl)piperidine, where the α-protons are shifted further upfield.
Key Spectroscopic Challenges and Solutions
Diastereotopicity and Signal Overlap
The primary challenge in analyzing this spectrum is the significant signal overlap in the aliphatic region (1.5-4.0 ppm). The chirality at C3 renders the geminal protons on C2, C4, C6, and the aminomethyl group diastereotopic.[1] This means that, for example, the two protons on C2 are in different chemical environments and will have different chemical shifts and will couple with each other (geminal coupling). This, combined with vicinal coupling to neighboring protons, results in complex, higher-order splitting patterns (multiplets) that are difficult to resolve by inspection alone.
Solution: 2D-NMR Spectroscopy
To unambiguously assign these protons, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. It would be used to trace the connectivity from H-3 to the H-2 and H-4 protons, and from there, around the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal to the carbon atom it is directly attached to, allowing for definitive assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is useful for assigning quaternary carbons and confirming the overall structure.
Labile Amine Protons
The two protons of the primary amine (-NH₂) and the single proton of a potential secondary amine impurity will appear as broad singlets, and their chemical shifts are highly variable.[3][4] Their position depends on factors like solvent, sample concentration, and temperature, which affect hydrogen bonding.[7]
Solution: D₂O Exchange
A simple and effective method to confirm the identity of N-H protons is a "D₂O shake."[4] A small amount of deuterium oxide (D₂O) is added to the NMR tube, and the spectrum is re-acquired. The labile N-H protons will exchange with deuterium, causing their signal to disappear from the ¹H-NMR spectrum.[5]
Recommended Experimental Protocol
To obtain a high-quality ¹H-NMR spectrum of (1-Phenylpiperidin-3-yl)methanamine, the following protocol is recommended. This protocol is designed to be self-validating by including a well-characterized internal standard.
Sample Preparation:
Accurately weigh approximately 5-10 mg of the analyte.
Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. For compounds with poor solubility or to resolve overlapping signals, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. Note that the chemical shifts of labile protons will vary significantly between these solvents.[8]
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.[9]
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
Instrument Setup & Data Acquisition:
Use a spectrometer with a field strength of at least 400 MHz to achieve better signal dispersion.
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
Integrate all signals. The relative integrals should correspond to the number of protons giving rise to each signal.[9]
If necessary, perform a D₂O exchange experiment and 2D NMR experiments (COSY, HSQC) for full structural assignment.
Utilizing Computational Methods for Spectral Prediction
For complex molecules, computational chemistry offers a powerful tool for predicting NMR spectra, which can then be compared against experimental data to confirm assignments.[10] The general workflow involves several key steps.
Caption: Workflow for predicting a ¹H-NMR spectrum using computational methods.
This process begins with a conformational search to find all low-energy shapes the molecule can adopt.[11] For each conformer, the magnetic shielding around each proton is calculated using quantum mechanical methods (like Density Functional Theory, DFT).[10][11] These shielding values are then converted into chemical shifts. Finally, the spectra from all conformers are combined, weighted by their relative populations according to the Boltzmann distribution, to generate the final predicted spectrum that can be compared with experimental results.[12]
Conclusion
The ¹H-NMR spectrum of (1-Phenylpiperidin-3-yl)methanamine is predicted to be complex, particularly in the aliphatic region, due to the combined effects of the N-phenyl substituent and the C3 chiral center, which induces diastereotopicity. A systematic approach combining predictive analysis, comparison with analogous compounds, and advanced 2D-NMR techniques is required for a complete and accurate structural assignment. The experimental and computational workflows detailed in this guide provide a robust framework for researchers to confidently characterize this and other similarly complex molecules.
References
ResearchGate. Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link]
Topic: (1-Phenylpiperidin-3-yl)methanamine Proper Disposal Procedures Executive Summary (1-Phenylpiperidin-3-yl)methanamine is a functionalized piperidine derivative commonly used as a building block in medicinal chemist...
(1-Phenylpiperidin-3-yl)methanamine is a functionalized piperidine derivative commonly used as a building block in medicinal chemistry.[1][2][3] As an organic amine, it presents specific hazards related to corrosivity (high pH) and acute toxicity .[1][3] Improper disposal can lead to violent exothermic reactions (if mixed with acids) or environmental contamination.[1][3]
This guide outlines the definitive protocol for the safe containment, classification, and disposal of (1-Phenylpiperidin-3-yl)methanamine, compliant with standard laboratory safety practices (OSHA/EPA) and RCRA waste management standards.
Safety & Hazard Profile
Before initiating any disposal procedure, you must acknowledge the chemical's intrinsic hazards.[1][3] Treat this compound as a Corrosive Organic Base .
Slowly adjust the pH to between 5 and 9 using dilute Hydrochloric Acid (1M).[1][3] Add acid dropwise to control heat evolution.[1][3]
Disposal: Once neutral, this can often be disposed of in the "Aqueous Waste" stream.[1][3] If unable to neutralize safely, collect as "Basic Aqueous Waste" (pH > 10).[1][3]
Decision Logic & Workflow
The following diagram illustrates the decision process for safe disposal.
Caption: Decision tree for segregating (1-Phenylpiperidin-3-yl)methanamine waste based on physical state and solvent matrix.
Emergency Procedures (Spill Contingency)
In the event of a spill outside the fume hood:
Evacuate: Clear the immediate area of personnel.
PPE Up: Don safety goggles, lab coat, and double nitrile gloves.[1][3]
Contain: Use a non-combustible absorbent (e.g., vermiculite, sand, or commercial spill pads).[1][3]
Do not use paper towels for bulk amine spills if avoidable, as they can react or degrade.[1][3]
Neutralize (Trace Residues): After bulk removal, wipe the surface with a dilute (1-5%) acetic acid or citric acid solution to neutralize the basic residue, then wash with soap and water.[1][3]
Disposal: Place all contaminated absorbents into a solid hazardous waste container.
Regulatory Compliance (RCRA/EPA)
In the United States, this chemical falls under the Resource Conservation and Recovery Act (RCRA) regulations.[3]
Waste Code: While not explicitly P- or U-listed by specific CAS name, it is classified as a Characteristic Waste due to Corrosivity (D002 ) if the pH is >12.5, and potentially Toxicity.[1][3]
Best Practice: Always manage as Hazardous Chemical Waste .[1] Do not dispose of down the drain (sanitary sewer) unless explicitly permitted by your facility's environmental health and safety (EHS) officer after neutralization.[3]
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][3] [Link]
PubChem. (n.d.).[1][3][5][6] (1-Phenylpiperidin-3-yl)methanamine (Compound).[1][3][4] National Library of Medicine.[1][3] Retrieved February 21, 2026.[1][3] [Link][1][3]
U.S. Environmental Protection Agency (EPA). (n.d.).[1][3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.).[1][3] Hazard Communication Standard: Safety Data Sheets. [Link][1][3]